molecular formula C13H16N2O2S B1417790 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-41-9

5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1417790
CAS RN: 1105194-41-9
M. Wt: 264.35 g/mol
InChI Key: MXSHZSHSKRWVKT-UHFFFAOYSA-N
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Description

5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, also known as MTBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTBM is a benzothiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Antimicrobial Resistance (AMR) Research

This compound has been studied for its potential role in combating antimicrobial resistance. It’s particularly relevant in the design and synthesis of novel molecules that can act as inhibitors against resistant strains of bacteria like Pseudomonas aeruginosa. The compound’s structure allows it to interfere with the Pseudomonas quinolone system (PQS), which is a key player in bacterial communication and biofilm formation .

Biofilm Disruption

Biofilms are protective layers that bacteria form to shield themselves from antibiotics. The compound has shown promise in disrupting the morphology of bacterial biofilms, leading to a reduction in bacterial aggregation and population density . This application is crucial in the development of anti-virulence therapeutics.

Quorum Sensing Inhibition

Quorum sensing is a process by which bacteria communicate and coordinate their behavior. By inhibiting this process, the compound can prevent bacteria from expressing virulence factors and forming biofilms . This is a significant step towards controlling bacterial infections without promoting resistance.

Virulence Factor Regulation

The compound has been researched for its ability to regulate virulence factors in bacteria. It affects the transcription regulator PqsR (MvfR), which controls several activities in bacteria, including the upregulation of PQS biosynthesis . This regulation is essential for managing bacterial pathogenicity.

properties

IUPAC Name

5-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-16-9-4-5-12-11(7-9)15-13(18-12)14-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSHZSHSKRWVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176784
Record name 5-Methoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

CAS RN

1105194-41-9
Record name 5-Methoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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